molecular formula C10H13N3O B13319510 1-(6-amino-1H-indazol-1-yl)propan-2-ol

1-(6-amino-1H-indazol-1-yl)propan-2-ol

Cat. No.: B13319510
M. Wt: 191.23 g/mol
InChI Key: XTIWHEGFCPAWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Amino-1H-indazol-1-yl)propan-2-ol is an organic compound belonging to the class of indazoles Indazoles are heterocyclic compounds characterized by a pyrazole ring fused to a benzene ring

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-1H-indazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(6-Amino-1H-indazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active indazole derivatives.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-amino-1H-indazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, indazole derivatives are known to inhibit certain kinases, affecting signal transduction pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(6-Amino-1H-indazol-1-yl)propan-2-ol is unique due to its specific combination of an amino group and a propanol group attached to the indazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(6-aminoindazol-1-yl)propan-2-ol

InChI

InChI=1S/C10H13N3O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3

InChI Key

XTIWHEGFCPAWGU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C(C=CC(=C2)N)C=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.